Product packaging for Ethyl 4-(3-bromopropoxy)benzoate(Cat. No.:CAS No. 74226-00-9)

Ethyl 4-(3-bromopropoxy)benzoate

Cat. No.: B1308415
CAS No.: 74226-00-9
M. Wt: 287.15 g/mol
InChI Key: CBDJGPFGNAKUAM-UHFFFAOYSA-N
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Description

Ethyl 4-(3-bromopropoxy)benzoate (CAS 74226-00-9) is a high-purity chemical intermediate of significant interest in organic and medicinal chemistry research. With a molecular formula of C12H15BrO3 and a molecular weight of 287.15 g/mol, this compound features a benzoate ester core functionalized with a bromopropoxy chain . This structure makes it a valuable building block, particularly in the synthesis of more complex molecules. A prominent application documented in patents is its use as a key precursor in the preparation of Dronedarone, a pharmaceutical agent used for the treatment of arrhythmia . The bromo and alkoxy functional groups offer reactive sites for further chemical modifications, such as nucleophilic substitutions and ether formations, facilitating its role in constructing molecular frameworks for pharmacological study . The product is classified for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Proper handling procedures should be followed, and the product is typically managed with cold-chain transportation protocols to ensure stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15BrO3 B1308415 Ethyl 4-(3-bromopropoxy)benzoate CAS No. 74226-00-9

Properties

IUPAC Name

ethyl 4-(3-bromopropoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-2-15-12(14)10-4-6-11(7-5-10)16-9-3-8-13/h4-7H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDJGPFGNAKUAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399452
Record name Benzoic acid, 4-(3-bromopropoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74226-00-9
Record name Benzoic acid, 4-(3-bromopropoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Pathways of Ethyl 4 3 Bromopropoxy Benzoate

Nucleophilic Substitution Reactions (SN1/SN2) at the Bromopropyl Moiety

The presence of a primary alkyl bromide in the 3-propoxy chain makes this position susceptible to nucleophilic attack. These reactions typically proceed via an SN2 mechanism, leading to the displacement of the bromide ion by a variety of nucleophiles.

Reactions with Nitrogen-Containing Nucleophiles

The reaction of ethyl 4-(3-bromopropoxy)benzoate with nitrogen-based nucleophiles, such as amines and heterocyclic amines, is a common method for introducing nitrogen-containing functionalities. For instance, reaction with primary or secondary amines leads to the formation of the corresponding secondary or tertiary amines. These reactions are fundamental in the synthesis of more complex molecules.

A significant application of this reactivity is in the synthesis of imidazole (B134444) derivatives. While direct reaction with imidazole can be achieved, the synthesis of substituted thioureas, which are precursors to imidazole-2-thiones, has been reported. researchgate.net

Reactions with Oxygen-Containing Nucleophiles

Oxygen-containing nucleophiles, such as hydroxides and alkoxides, can also react with the bromopropyl group. For example, in the presence of a base like potassium carbonate, the molecule can react with a hydroxyl-containing compound to form an ether linkage. A similar reaction involves the use of sodium ethoxide, which can lead to the formation of an ether. researchgate.net

Reactions with Sulfur-Containing Nucleophiles

Sulfur nucleophiles, known for their high nucleophilicity, readily react with the bromopropyl moiety of this compound. libretexts.orgmsu.edu Thiolate anions (RS-), generated from thiols in the presence of a base, are potent nucleophiles that can displace the bromide to form thioethers. libretexts.orgmsu.edu This reaction is a straightforward and efficient method for introducing sulfur atoms into the molecular framework. For example, reaction with sodium phenylthiolate results in the formation of a substitution product. researchgate.net

Ester Hydrolysis and Carboxylic Acid Derivatization

The ethyl ester group of this compound can undergo hydrolysis to yield the corresponding carboxylic acid, which can then be further derivatized.

Hydrolysis to 4-(3-Bromopropoxy)benzoic Acid

The ester can be hydrolyzed to the corresponding carboxylic acid, 4-(3-bromopropoxy)benzoic acid, under either acidic or basic conditions. Alkaline hydrolysis, using a base such as sodium hydroxide (B78521), is a common method. sserc.org.uk This reaction proceeds by nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture yields the free carboxylic acid.

Conversion of Carboxylic Acid to Acyl Chlorides

The resulting 4-(3-bromopropoxy)benzoic acid can be converted into a more reactive acyl chloride, 4-(3-bromopropoxy)benzoyl chloride. This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride. google.comgoogle.com The resulting acyl chloride is a valuable intermediate for subsequent reactions, such as Friedel-Crafts acylation or the formation of amides and esters. google.com

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound possesses two substituents positioned para to each other: the activating 3-bromopropoxy group (-O(CH₂)₃Br) and the deactivating ethyl ester group (-COOCH₂CH₃). Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. youtube.commasterorganicchemistry.com

The outcome of EAS reactions on a substituted benzene ring is governed by the electronic properties of the existing substituents.

Activating Group: The 3-bromopropoxy group is an activating substituent due to the lone pairs on the oxygen atom, which can be donated into the ring through resonance. This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. Alkoxy groups are strong ortho, para-directors.

Deactivating Group: The ethyl ester group is a deactivating substituent because the carbonyl group is electron-withdrawing, pulling electron density from the ring via resonance. This makes the ring less nucleophilic. Ester groups are meta-directors.

In this compound, these two groups are in a non-cooperative arrangement. The directing effect is determined by the more powerful activating group, which is the alkoxy ether. Therefore, incoming electrophiles will be directed to the positions ortho to the 3-bromopropoxy group, corresponding to the C3 and C5 positions of the benzene ring. The C4 position is already occupied by the ester group, and the C2 and C6 positions are equivalent to C3 and C5, respectively, due to symmetry.

Common EAS reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to yield 3,4-disubstituted benzoate (B1203000) products.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

Reaction TypeReagentsExpected Major Product
NitrationHNO₃, H₂SO₄Ethyl 4-(3-bromopropoxy)-3-nitrobenzoate
BrominationBr₂, FeBr₃Ethyl 3-bromo-4-(3-bromopropoxy)benzoate
Friedel-Crafts AcylationCH₃COCl, AlCl₃Ethyl 3-acetyl-4-(3-bromopropoxy)benzoate

Radical Reactions and Cyclization Processes for Functionalization

The terminal bromine atom on the propoxy chain provides a handle for functionalization through radical chemistry. Homolytic cleavage of the carbon-bromine bond can generate a primary alkyl radical, which can subsequently undergo various transformations.

One significant pathway is intramolecular radical cyclization. In this process, the initially formed radical can attack the electron-rich aromatic ring. If the radical at the C3 position of the propyl chain attacks the C5 position of the benzene ring, a six-membered ring could be formed. This type of cyclization, known as an endo-trig cyclization, can lead to the formation of chromane (B1220400) derivatives. Such reactions are often initiated using radical initiators like azobisisobutyronitrile (AIBN) with a reducing agent such as tributyltin hydride (Bu₃SnH), or through photoredox catalysis. rsc.org While specific studies on this compound are not prevalent, this pathway is a well-established strategy for synthesizing cyclic ethers from ω-haloalkyl aryl ethers.

Table 2: Illustrative Intramolecular Radical Cyclization

Starting MaterialReagents/ConditionsPlausible Cyclized Product
This compoundBu₃SnH, AIBN, Benzene, RefluxEthyl 6,7-dihydro-5H-benzo[b]oxepine-3-carboxylate

Metal-Catalyzed Cross-Coupling Reactions Involving the Bromine Atom

The primary alkyl bromide in this compound is an excellent electrophile for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling: The Sonogashira reaction typically couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org While less common than with aryl halides, the coupling of unactivated alkyl bromides has been successfully demonstrated. organic-chemistry.org This allows for the introduction of an alkyne moiety at the end of the propoxy chain, yielding a versatile product that can undergo further transformations like click chemistry or conversion to other functional groups.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide. While traditionally used for sp²-hybridized carbons, recent advances have enabled the use of alkyl halides. Iron-based catalyst systems have been developed for the Suzuki-Miyaura reaction between unactivated primary alkyl bromides and alkyl boranes, proceeding in high yields. chemrxiv.org This methodology could be applied to couple the bromopropoxy chain with various alkyl groups.

Heck Reaction: The Mizoroki-Heck reaction involves the coupling of an unsaturated halide (aryl or vinyl) with an alkene. wikipedia.orglibretexts.org The substrate , this compound, contains a primary alkyl bromide. This sp³-hybridized carbon-bromine bond is not a suitable substrate for the standard Heck reaction mechanism, which requires an sp²-hybridized halide. Therefore, the Heck reaction is not a viable pathway for functionalizing the terminal bromine of the propoxy chain.

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst System (Example)Base (Example)Product Structure
Sonogashira CouplingPhenylacetylenePd(PPh₃)₄, CuITriethylamineEthyl 4-(5-phenylpent-4-yn-1-yloxy)benzoate
Suzuki Coupling9-Butyl-9-borabicyclononane (9-BBN)Iron-bis(imino)pyridine complexNaHMDSEthyl 4-(3-butylpropoxy)benzoate

Spectroscopic Characterization and Structural Elucidation of Ethyl 4 3 Bromopropoxy Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Ethyl 4-(3-bromopropoxy)benzoate, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR techniques would be employed for a thorough structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the different types of protons and their neighboring environments within a molecule. The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (CDCl₃) at 400 MHz, exhibits distinct signals corresponding to the various protons in the structure.

The aromatic protons on the benzene (B151609) ring appear as two distinct doublets in the downfield region, characteristic of a para-substituted benzene ring. The two protons ortho to the ester group (H-2 and H-6) resonate at approximately 8.00 ppm, while the two protons ortho to the propoxy group (H-3 and H-5) appear at around 6.92 ppm.

The ethyl ester group gives rise to a quartet at approximately 4.35 ppm, corresponding to the methylene protons (-OCH₂CH₃), and a triplet at about 1.38 ppm for the terminal methyl protons (-OCH₂CH₃).

The 3-bromopropoxy chain protons are observed as a triplet at approximately 4.11 ppm for the methylene group attached to the phenolic oxygen (Ar-OCH₂-), a triplet at 3.61 ppm for the methylene group bearing the bromine atom (-CH₂Br), and a quintet at around 2.33 ppm for the central methylene group (-CH₂-).

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Multiplicity Number of Protons Assignment
8.00 d 2H H-2, H-6
6.92 d 2H H-3, H-5
4.35 q 2H -COOCH₂CH₃
4.11 t 2H Ar-OCH₂-
3.61 t 2H -CH₂Br
2.33 quin 2H -OCH₂CH₂CH₂Br

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. The ¹³C NMR spectrum of this compound, recorded in CDCl₃ at 100 MHz, shows distinct signals for each carbon atom in the molecule.

The carbonyl carbon of the ester group is observed furthest downfield at approximately 166.2 ppm. The aromatic carbons show signals in the range of 114.1 to 162.8 ppm, with the carbon attached to the oxygen (C-4) appearing at the lower end of this range and the carbon of the ester group (C-1) at the higher end. The two sets of equivalent aromatic carbons (C-2/C-6 and C-3/C-5) appear at approximately 131.6 ppm and 114.1 ppm, respectively. The quaternary carbon of the ester attachment (C-1) is found around 123.3 ppm.

The carbons of the ethyl ester group resonate at approximately 60.7 ppm for the methylene carbon (-OCH₂) and 14.4 ppm for the methyl carbon (-CH₃).

The carbons of the 3-bromopropoxy chain are observed at approximately 65.9 ppm for the carbon attached to the phenolic oxygen (Ar-OCH₂-), 31.8 ppm for the central methylene carbon (-CH₂-), and 30.1 ppm for the carbon bonded to the bromine atom (-CH₂Br).

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Assignment
166.2 C=O
162.8 C-4
131.6 C-2, C-6
123.3 C-1
114.1 C-3, C-5
65.9 Ar-OCH₂-
60.7 -COOCH₂CH₃
31.8 -OCH₂CH₂CH₂Br
30.1 -CH₂Br

Advanced NMR Techniques (e.g., 2D NMR, Dept, COSY, HSQC) for Connectivity Mapping

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule, advanced NMR techniques are employed.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) would be used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while a DEPT-90 spectrum would only show signals for CH carbons. This would confirm the assignments of the methylene and methyl groups in the ethyl and bromopropoxy chains, as well as the methine carbons in the aromatic ring.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. For this compound, this would show correlations between the adjacent methylene groups of the bromopropoxy chain and between the methylene and methyl protons of the ethyl group. It would also confirm the coupling between the ortho- and meta-protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This 2D experiment would provide definitive assignments by linking each proton signal to its corresponding carbon signal. For instance, the proton signal at 4.35 ppm would correlate with the carbon signal at 60.7 ppm, confirming their assignment to the -COOCH₂- group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. For this compound (C₁₂H₁₅BrO₃), the calculated exact mass of the molecular ion [M]⁺ is 286.0204 u. An experimental HRMS measurement would be expected to yield a value very close to this, confirming the elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for polar molecules. In ESI-MS, this compound would likely be observed as the protonated molecule [M+H]⁺ or as an adduct with a cation from the solvent, such as [M+Na]⁺. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) of the molecular ion would provide further structural information. Expected fragmentation pathways would include the loss of the ethyl group, the bromo-propyl chain, and cleavage of the ester bond, leading to characteristic fragment ions that would further corroborate the proposed structure.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds. By analyzing the frequencies of absorbed or scattered light, characteristic functional groups within a molecule can be identified.

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum is characterized by distinct bands corresponding to specific vibrational modes of the molecule's structure, which includes an ethyl ester, a para-substituted benzene ring, an aliphatic ether linkage, and a terminal alkyl bromide.

The key vibrational modes expected for this compound are detailed below, with wavenumber ranges derived from analogous compounds like ethyl benzoate (B1203000) and its derivatives. orgchemboulder.com A particularly relevant analogue, Ethyl 4-[(4-methylbenzyl)oxy]benzoate, shows a strong ester C=O stretch at 1706 cm⁻¹ and distinct C-O stretches for the ester and ether groups. nih.gov

Key expected FT-IR absorption bands include:

Aromatic C-H Stretch: Weak to medium bands appearing just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region, are characteristic of the C-H stretching vibrations on the benzene ring. vscht.czmdpi.com

Aliphatic C-H Stretch: Medium to strong bands appearing just below 3000 cm⁻¹, generally in the 2980-2850 cm⁻¹ range, correspond to the symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups in the ethyl and bromopropoxy chains. vscht.cz

Carbonyl (C=O) Ester Stretch: A very strong and sharp absorption band is expected between 1730-1715 cm⁻¹. This is characteristic of an α,β-unsaturated ester where the carbonyl group is conjugated with the aromatic ring. orgchemboulder.com For comparison, simple aliphatic esters absorb at a slightly higher frequency (1750-1735 cm⁻¹). orgchemboulder.com

Aromatic C=C Stretch: Several medium to weak bands in the 1610-1450 cm⁻¹ region are due to the skeletal C=C stretching vibrations within the benzene ring.

C-O Stretches (Ester and Ether): Two or more distinct, strong bands are anticipated in the 1300-1000 cm⁻¹ region. orgchemboulder.com These arise from the asymmetric and symmetric C-O-C stretching of both the ester and the ether linkages. For a similar structure, these have been observed specifically around 1276-1258 cm⁻¹ for the ester C-O and 1106-1102 cm⁻¹ for the ether C-O. nih.gov

C-Br Stretch: A medium to strong band in the far-infrared region, typically between 650-550 cm⁻¹, is characteristic of the carbon-bromine stretching vibration.

Table 1: Predicted FT-IR Vibrational Frequencies and Assignments for this compound

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3100-3000Medium-WeakAromatic C-H Stretch
2980-2850Medium-StrongAliphatic C-H Stretch (CH₂, CH₃)
1730-1715Very StrongC=O Ester Stretch (Conjugated)
1610-1500MediumAromatic C=C Ring Stretch
1300-1250StrongAsymmetric C-O-C Ester Stretch
1150-1050StrongSymmetric C-O-C Ether & Ester Stretch
650-550Medium-StrongC-Br Stretch

FT-Raman spectroscopy serves as a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic laser light. Vibrational modes that induce a change in molecular polarizability are Raman-active. crimsonpublishers.com Non-polar bonds and symmetric vibrations tend to produce strong Raman signals, whereas polar groups like the carbonyl C=O are often weaker compared to their intense IR absorption.

For this compound, the FT-Raman spectrum is expected to be dominated by vibrations of the aromatic ring and the alkyl backbone.

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the para-substituted benzene ring, expected near 800-850 cm⁻¹, typically gives a strong and sharp Raman signal. Aromatic C=C stretching vibrations around 1600 cm⁻¹ are also prominent. researchgate.net

Aliphatic Chain Vibrations: C-H stretching and bending modes of the ethyl and bromopropoxy groups will be present.

Carbonyl (C=O) Stretch: The C=O ester stretch will appear in the same region as in the IR spectrum (around 1720 cm⁻¹) but is generally expected to be of weak to medium intensity.

Table 2: Predicted FT-Raman Frequencies and Assignments for this compound

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3100-3000MediumAromatic C-H Stretch
2980-2850StrongAliphatic C-H Stretch (CH₂, CH₃)
1730-1715Weak-MediumC=O Ester Stretch
~1600StrongAromatic C=C Ring Stretch
850-800StrongSymmetric Ring Breathing Mode (p-disubstituted)

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray diffraction provides unambiguous information about the molecular structure, conformation, and intermolecular interactions in the solid state. While the specific crystal structure of this compound is not available in the reviewed literature, analysis of closely related compounds provides valuable insight into the expected solid-state packing.

The crystallographic data for the analogue Ethyl 4-[(4-methylbenzyl)oxy]benzoate is presented below as a representative example. nih.gov

Table 3: Representative Crystallographic Data for the Analogous Compound Ethyl 4-[(4-methylbenzyl)oxy]benzoate

ParameterValue
Chemical FormulaC₁₇H₁₈O₃
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)16.1906 (10)
b (Å)7.5752 (4)
c (Å)18.2520 (11)
β (°)114.752 (3)
Volume (V) (ų)2030.7 (2)
Molecules per unit cell (Z)3

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. shu.ac.uk The absorption spectrum of this compound is primarily determined by the electronic transitions within its chromophore, the para-substituted benzoate ester system.

The benzene ring and the conjugated carbonyl group form an extended π-electron system. The absorption of UV radiation excites electrons from bonding (π) and non-bonding (n) orbitals to anti-bonding (π*) orbitals. shu.ac.ukyoutube.com

π → π* Transitions: These are high-intensity absorptions characteristic of aromatic and conjugated systems. For para-substituted benzoates, two main π → π* bands are typically observed. The primary band (E2-band) appears at a shorter wavelength (~200-240 nm), while the secondary band (B-band), which shows fine structure, appears at a longer wavelength (~250-290 nm).

n → π* Transitions: This transition involves promoting a non-bonding electron from an oxygen atom of the carbonyl group to a π* orbital. It is lower in energy (occurs at longer wavelengths) but is often much lower in intensity and can be obscured by the more intense π → π* bands. cutm.ac.in

The presence of the 3-bromopropoxy group at the para position acts as an auxochrome. The lone pair electrons on the ether oxygen can donate electron density to the aromatic ring, causing a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted ethyl benzoate.

Table 4: Predicted UV-Vis Absorption Maxima and Electronic Transitions for this compound

λmax (nm) (Predicted)Molar Absorptivity (ε)Transition Type
~250-260High (~10,000-15,000)π → π* (Primary, E2-band)
~280-290Moderate (~1,000-2,000)π → π* (Secondary, B-band)

Computational Chemistry and Theoretical Investigations of Ethyl 4 3 Bromopropoxy Benzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a leading computational method in quantum chemistry for investigating the electronic structure of many-body systems. openaccessjournals.com It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more tractable than traditional ab initio methods while often providing a high level of accuracy. wikipedia.org For Ethyl 4-(3-bromopropoxy)benzoate, DFT calculations are instrumental in understanding its fundamental chemical properties.

Molecular Geometry Optimization and Electronic Structure Analysis

A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. For benzoate (B1203000) derivatives, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(2d,2p)), have been shown to provide optimized geometries that are in close agreement with experimental data where available. tcsedsystem.edu

Table 1: Illustrative Optimized Geometrical Parameters for a Benzoate Derivative (Example)

ParameterBond/AngleCalculated Value
Bond LengthC=O~1.21 Å
C-O (ester)~1.35 Å
C-Br~1.90 Å
Bond AngleO=C-O~124°
C-C-Br~119°
Dihedral AngleC-C-O-C (ester)~180° (for planarity)

Note: The values in this table are representative of typical benzoate derivatives and are for illustrative purposes only. Specific calculations for this compound are required for precise values.

The electronic structure analysis derived from DFT calculations further elucidates the distribution of electrons within the molecule, highlighting regions of high and low electron density. This information is crucial for predicting the molecule's reactivity towards electrophiles and nucleophiles.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a pivotal role in chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can be more readily excited, implying higher chemical reactivity. cosmosscholars.com

For benzoate derivatives, the HOMO is typically localized on the electron-rich aromatic ring and the oxygen atoms, while the LUMO is often centered on the carbonyl group and the aromatic ring. The presence of the bromine atom and the propoxy chain in this compound will influence the energies and distributions of these frontier orbitals.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Benzoate Derivative (Example)

OrbitalEnergy (eV)
HOMO-6.5 eV
LUMO-1.3 eV
HOMO-LUMO Gap5.2 eV

Note: These values are for a related compound and serve as an example. Specific DFT calculations are needed for this compound.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular interactions, such as charge transfer and hyperconjugation. tcsedsystem.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs.

Molecular Dynamics (MD) Simulations for Conformational and Interaction Studies

While DFT calculations provide valuable information about the static properties of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.govfrontiersin.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent or in the solid state). nih.gov

For a flexible molecule like this compound, with its rotatable bonds in the propoxy chain, MD simulations can reveal the preferred conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as in a solution or at a biological target. nih.gov MD simulations can also be used to study the solvation of the molecule, providing a detailed picture of the arrangement of solvent molecules around it.

Theoretical Prediction of Spectroscopic Properties (e.g., NMR, IR, Raman spectra)

Computational methods can be used to predict the spectroscopic properties of a molecule, which can then be compared with experimental spectra for validation and interpretation. evonik.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (both ¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. tcsedsystem.edunih.gov These calculations provide a theoretical spectrum that can aid in the assignment of experimental peaks and in the structural elucidation of the molecule.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. evonik.com These theoretical vibrational spectra (IR and Raman) can be compared with experimental data to identify characteristic functional groups and to understand the vibrational modes of the molecule. chemicalbook.comchemicalbook.comchemicalbook.com For this compound, theoretical spectra would help in assigning the vibrational modes associated with the carbonyl stretch, the C-O stretches of the ester and ether, the C-Br stretch, and the various vibrations of the aromatic ring.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. bldpharm.comnih.govresearchgate.net By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the energy barriers associated with different reaction pathways. This information is invaluable for understanding the kinetics and thermodynamics of a reaction and for predicting the likely products.

For this compound, computational modeling could be used to study various reactions, such as nucleophilic substitution at the carbon bearing the bromine atom or hydrolysis of the ester group. nih.gov For example, by modeling the reaction with a nucleophile, one could determine whether the reaction proceeds via an SN1 or SN2 mechanism and calculate the activation energy for the reaction.

Applications As Synthetic Intermediates and Advanced Building Blocks in Research

Precursor in Heterocyclic Compound Synthesis

The construction of heterocyclic rings is a cornerstone of modern organic and medicinal chemistry. Ethyl 4-(3-bromopropoxy)benzoate serves as a key reagent for modifying existing heterocyclic cores or their precursors, thereby enabling the synthesis of novel derivatives with tailored properties.

Benzofuran is a privileged heterocyclic scaffold found in many natural products and pharmaceuticals. While this compound is not typically used to construct the benzofuran ring system itself, it is employed to introduce flexible side chains onto the core structure. A common synthetic strategy involves the O-alkylation of a hydroxy-substituted benzofuran. In this reaction, the phenolic hydroxyl group of the benzofuran acts as a nucleophile, displacing the bromide from this compound in the presence of a mild base such as potassium carbonate. This Williamson ether synthesis efficiently attaches the propoxybenzoate side chain, leading to the formation of functionalized benzofuran derivatives. nih.govorganic-chemistry.org

Table 1: Representative Synthesis of Benzofuran Derivatives

Reactant 1 Reactant 2 Reagents Product Class

Imidazole (B134444) and pyrimidine rings are fundamental components of numerous biologically active molecules, including nucleic acids and many drugs. This compound is a valuable tool for the N-alkylation of these nitrogen-containing heterocycles. nih.govbohrium.com The nitrogen atoms in the imidazole or pyrimidine ring can act as nucleophiles, attacking the electrophilic carbon bearing the bromine atom. This reaction typically proceeds under basic conditions to deprotonate the N-H group, enhancing its nucleophilicity. This synthetic route provides a straightforward method for attaching the flexible linker and terminal ester group to these important heterocyclic systems, facilitating the development of new chemical entities. google.comnih.govresearchgate.net

Thiazolidinones are a class of heterocyclic compounds known for a wide range of pharmacological activities. researchgate.netnih.gov Similar to its role with other nitrogen heterocycles, this compound can be used for the N-alkylation of the thiazolidinone ring. The nitrogen atom at the 3-position of the thiazolidinone core can be deprotonated with a suitable base and subsequently reacted with this compound to yield N-substituted derivatives. mdpi.comresearchgate.netnih.gov This modification is a common strategy in medicinal chemistry to explore structure-activity relationships by introducing different substituents on the heterocyclic core.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important precursors for flavonoids and possess a variety of biological activities. jetir.orgijarsct.co.in The synthesis of chalcone derivatives incorporating the this compound moiety typically involves a two-step process. First, a hydroxy-substituted acetophenone, such as 4-hydroxyacetophenone, is O-alkylated with this compound via a Williamson ether synthesis. nih.govnih.gov The resulting intermediate, an acetophenone bearing the propoxybenzoate tail, is then subjected to a Claisen-Schmidt condensation with a suitable aromatic aldehyde. rsc.orgnih.govresearchgate.net This base-catalyzed condensation reaction forms the characteristic α,β-unsaturated ketone core of the chalcone.

Table 2: General Synthesis of Chalcone Derivatives

Step Reactants Reaction Type Intermediate/Product
1 4-Hydroxyacetophenone + this compound Williamson Ether Synthesis 4'-(3-(4-Ethoxycarbonylphenoxy)propoxy)acetophenone

Intermediates in Medicinal Chemistry Research

The structural features of this compound make it an attractive linker molecule in the design of novel drugs. The propoxy chain provides flexibility and appropriate length to span the distance between a pharmacophore and an anchoring group or between two binding sites of a biological target.

In the rational design of enzyme inhibitors and receptor ligands, linkers are crucial for positioning the key interacting moieties correctly within the protein's binding pocket. This compound and similar structures are used to connect a pharmacophore (the part of the molecule responsible for the biological effect) to another functional group, which might enhance binding affinity, selectivity, or pharmacokinetic properties. nih.govnus.edu.sg

For instance, in the development of inhibitors for enzymes like histone deacetylases (HDAC) or dihydrofolate reductase (DHFR), a common structural motif involves a "cap" group that interacts with the protein surface, a linker, and a zinc-binding group or substrate-mimicking moiety that interacts with the active site. nih.govnih.govekb.egmdpi.com The flexible propoxybenzoate linker derived from this compound can serve this connecting role, allowing for the optimization of ligand binding and inhibitory activity.

Synthesis of Compounds with Specific Biological Activities (e.g., β-amyloid aggregation inhibitors)

The aggregation of β-amyloid (Aβ) peptides is a primary pathological hallmark of Alzheimer's disease, making the development of molecules that can inhibit this process a critical therapeutic strategy. While extensive research is dedicated to identifying and synthesizing novel Aβ aggregation inhibitors, a review of the available scientific literature does not provide specific examples of this compound being directly used as a starting material or intermediate for the synthesis of compounds targeting β-amyloid aggregation. The research in this area often focuses on a variety of scaffolds, including peptides, small organic molecules, and natural products, designed to interact with the Aβ peptide and disrupt its self-assembly.

Role in Material Science Research

The unique structure of this compound, with two reactive sites, positions it as a potential component in the synthesis of advanced materials.

Building Block for Polymer Synthesis

In polymer science, bifunctional molecules are essential for creating polymer chains and networks. The alkyl bromide can participate in reactions to form the polymer backbone, while the ester group can be retained for functionality or later modified. However, a detailed survey of scientific databases and chemical literature does not currently yield specific published examples where this compound is utilized as a monomer or building block in polymer synthesis. Research on precursors for materials like epoxy resins has involved structurally related benzoate (B1203000) derivatives, such as ethyl 4-(3-benzoylthioureido)benzoate, which serves as a precursor for imidazole derivatives and transition metal complexes used as curing agents and accelerators for epoxy resins. nih.gov

Precursor for Specialty Chemicals

Specialty chemicals are valued for their specific functions rather than their bulk properties. This compound, with its capacity for multiple chemical transformations, is theoretically a candidate for the synthesis of such molecules. The bromo group can be substituted by various nucleophiles to introduce new functional groups, while the ester can be hydrolyzed or transesterified. Despite this potential, specific instances of this compound being used as a precursor for the synthesis of defined specialty chemicals are not detailed in the currently available research literature.

Applications in Carbohydrate Chemistry

Chemical modification of carbohydrates is crucial for developing tools to study their biological roles and for creating new therapeutic agents. Alkylating agents are commonly used to modify the hydroxyl groups of sugars.

Derivatization of Carbohydrates and Glycoconjugates

The derivatization of carbohydrates and glycoconjugates is a key strategy for altering their physical properties or for preparing them for further conjugation. While the reactive bromide of this compound makes it a potential reagent for the etherification of free hydroxyl groups on sugar moieties, a search of the pertinent scientific literature does not reveal published studies where this specific compound has been used for the derivatization of carbohydrates or glycoconjugates.

Synthesis of Modified Sugar Structures for Biological Probes

Modified sugars are frequently employed as biological probes to investigate carbohydrate-protein interactions, enzyme mechanisms, and cellular uptake processes. These probes often contain reporter groups such as fluorescent tags or handles for biotinylation. The structure of this compound could potentially serve as a linker to attach such groups to a carbohydrate. However, there are no specific examples in the current scientific literature that document the use of this compound in the synthesis of modified sugar structures intended for use as biological probes.

Q & A

Q. Optimization Considerations :

  • Temperature : Higher temperatures accelerate substitution but risk side reactions (e.g., elimination).
  • Solvent Polarity : Polar aprotic solvents enhance nucleophilicity of the hydroxybenzoate intermediate.
  • Catalyst : Use of K₂CO₃ or NaH as a base improves reaction efficiency .

Q. Example Protocol :

StepReagents/ConditionsYield (%)
EsterificationEthanol, H₂SO₄, reflux, 12h85–90
Alkylation1-Bromo-3-chloropropane, K₂CO₃, DMF, 70°C, 24h60–75

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

Answer:
Standard characterization includes:

  • ¹H/¹³C NMR : Confirm ester formation (δ ~4.3 ppm for ethyl CH₂, δ ~165 ppm for carbonyl C) and bromopropoxy linkage (δ ~3.5–3.8 ppm for CH₂Br) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~600 cm⁻¹ (C-Br stretch) .
  • Mass Spectrometry (MS) : Molecular ion peak matching the molecular weight (C₁₂H₁₃BrO₃: ~309.14 g/mol) and fragment ions for bromopropoxy loss .

Q. Data Contradictions :

  • Discrepancies in integration ratios (e.g., ethyl group protons) may indicate incomplete esterification.
  • Unexpected splitting in NMR signals suggests impurities or regioisomers, requiring column chromatography .

Advanced: How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of:

  • Bond Angles/Lengths : Verify the bromopropoxy chain conformation and ester geometry.
  • Packing Interactions : Identify weak forces (e.g., van der Waals, halogen bonding) influencing stability .

Q. Methodological Challenges :

  • Crystal Growth : Slow evaporation from ethanol/ethyl acetate mixtures is preferred.
  • Data Collection : Use SHELX programs (e.g., SHELXL) for refinement, accounting for heavy atom (Br) effects on scattering .

Q. Example Data :

ParameterValue
Space GroupP2₁/c
Bond Length (C-Br)1.93 Å
Torsion Angle (O-C-O-C)175.2°

Advanced: How do reaction conditions influence competing pathways in derivatizing this compound?

Answer:
The bromine atom facilitates further functionalization (e.g., Suzuki coupling, nucleophilic substitution), but competing reactions require optimization:

  • Suzuki Coupling : Use Pd(PPh₃)₄, aryl boronic acids, and Na₂CO₃ in DMF/H₂O (80°C). Competing proto-debromination occurs at pH >10 .
  • Nucleophilic Substitution : Amines or thiols displace Br, but steric hindrance from the propoxy chain reduces reactivity. Higher temperatures (100°C) and polar solvents (DMSO) improve yields .

Q. Case Study :

ReactionConditionsMajor ProductByproduct
With PiperidineDMSO, 100°C, 24hEthyl 4-(3-piperidinopropoxy)benzoateEthyl 4-(allyloxy)benzoate (elimination)

Advanced: How can researchers design biological activity assays for this compound given structural analogs?

Answer:
Based on structurally related compounds (e.g., ):

  • Antimicrobial Assays : Use disk diffusion against Gram+/Gram- bacteria (e.g., S. aureus, E. coli) at 50–200 µg/mL.
  • Enzyme Inhibition : Test against COX-2 or kinases via fluorescence-based assays. The bromopropoxy group may enhance hydrophobic binding .

Q. Experimental Design Tips :

  • Positive Controls : Compare with known inhibitors (e.g., ibuprofen for COX-2).
  • Dose-Response Curves : Include 5–6 concentrations to calculate IC₅₀ values.

Q. Preliminary Data (Hypothetical) :

TargetIC₅₀ (µM)Mechanism
COX-212.3 ± 1.2Competitive inhibition
E. coliMIC: 75 µg/mLMembrane disruption

Basic: What solvent systems are optimal for purifying this compound via column chromatography?

Answer:

  • Mobile Phase : Hexane/ethyl acetate (4:1 to 2:1 v/v) balances polarity for effective separation.
  • Stationary Phase : Silica gel 60 (230–400 mesh) with 0.5% triethylamine to minimize tailing .

Q. Troubleshooting :

  • Streaking : Add 1% MeOH to eluent for polar impurities.
  • Low Recovery : Pre-adsorb crude product onto silica before loading.

Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states for Suzuki coupling. The bromine’s electronegativity lowers the LUMO energy, favoring oxidative addition .
  • MD Simulations : Predict solvent effects (e.g., DMF vs. THF) on reaction kinetics.

Q. Key Findings :

ParameterValue
ΔG‡ (Suzuki)25.3 kcal/mol
Solvent Effect (DMF)15% faster vs. THF

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.